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1,8-Dihydroxy-3-methyl-6-[(3,4,5-trihydroxy-6-methyl-2-oxanyl)oxy]anthracene-9,10-dione

Cat. No.: B191250
CAS No.: 521-62-0
M. Wt: 416.4 g/mol
InChI Key: DTTVUKLWJFJOHO-UHFFFAOYSA-N
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Description

General Context of Anthraquinone (B42736) Glycosides in Phytochemistry

Anthraquinone glycosides are a major class of naturally occurring phenolic compounds based on the 9,10-anthraquinone skeleton. wikipedia.org These compounds are widespread in the plant kingdom and are also found in fungi, lichens, and insects. wikipedia.org In phytochemistry, they are of considerable interest due to their diverse biological activities. researchgate.net

Structurally, anthraquinone glycosides consist of an anthraquinone aglycone linked to one or more sugar moieties. ontosight.ai The nature and attachment of these sugar units contribute to the diversity and biological properties of these compounds. ontosight.ai The biosynthesis of many anthraquinone derivatives is understood to occur through the polyketide pathway. wikipedia.orguomustansiriyah.edu.iq Anthraquinone glycosides are known for their laxative effects, which are a result of their action on the large intestine. ontosight.aiuomustansiriyah.edu.iqviolapharm.com

Botanical Origin and Distribution of Frangulin A

Frangulin A is primarily isolated from various species of the Rhamnus genus (now often classified under Frangula). drugfuture.comwitshealth.co.za Key botanical sources include the bark of Rhamnus frangula (alder buckthorn), Rhamnus purshiana (cascara sagrada), and Rhamnus procumbens. drugfuture.comphytopurify.comnih.govbiosynth.comcaymanchem.com It has also been reported in Rhamnus formosana. nih.govpharmacompass.com The presence of Frangulin A, along with its counterpart Frangulin B, has been well-documented in the bark of Frangula alnus (a synonym for Rhamnus frangula). violapharm.comnih.gov

The compound is also found in other plants, such as Ventilago leiocarpa and rhubarb root. phytopurify.commedchemexpress.comthegoodscentscompany.com

The concentration of Frangulin A and other related compounds in plants can be influenced by various ecogeographical factors. For instance, in Rhamnus frangula, the composition of active compounds can vary depending on the plant's growing conditions. This species is adaptable and can be found in a range of habitats, from tamarack swamps and bogs to pine-oak-maple woods and fens. wisconsin.gov It thrives in wetter, less shaded, and more acidic soils compared to the related Rhamnus cathartica. wisconsin.gov Such variations in soil type, moisture levels, and light exposure can potentially impact the biosynthesis and accumulation of secondary metabolites like Frangulin A.

Primary Sources: Rhamnus Species (Rhamnus frangula, Rhamnus purshiana, Rhamnus procumbens)

Significance of Frangulin A in Natural Product Chemistry Research

Frangulin A is a significant molecule in the field of natural product chemistry. As an emodin (B1671224) derivative, it serves as a subject for research into the biological activities of anthraquinones. medchemexpress.compharmaffiliates.com Its structure, a glycoside of emodin, makes it a valuable compound for studying how glycosylation affects the properties and functions of anthraquinone aglycones. uomustansiriyah.edu.iq

The compound is used as a reference standard in analytical chemistry for the identification and quantification of anthraquinone glycosides in plant extracts and herbal preparations. nih.govimpactfactor.orgchemfaces.com The development of analytical methods, such as high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), for the separation and quantification of Frangulin A and related compounds is an active area of research. nih.govresearchgate.net These methods are crucial for the quality control of herbal medicines containing Rhamnus species. impactfactor.org Furthermore, research into Frangulin A contributes to the broader understanding of the chemical diversity and potential applications of natural products. researchgate.netontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H20O9 B191250 1,8-Dihydroxy-3-methyl-6-[(3,4,5-trihydroxy-6-methyl-2-oxanyl)oxy]anthracene-9,10-dione CAS No. 521-62-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,8-dihydroxy-3-methyl-6-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyanthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O9/c1-7-3-10-14(12(22)4-7)18(26)15-11(17(10)25)5-9(6-13(15)23)30-21-20(28)19(27)16(24)8(2)29-21/h3-6,8,16,19-24,27-28H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTTVUKLWJFJOHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC3=C(C(=C2)O)C(=O)C4=C(C3=O)C=C(C=C4O)C)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Franguloside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036408
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

521-62-0
Record name Franguloside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036408
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

228 °C
Record name Franguloside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036408
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Methodologies for Extraction and Purification of Frangulin a

Traditional and Modern Extraction Techniques

Both conventional and contemporary methods are employed to liberate Frangulin A from its natural source. The choice of technique impacts the efficiency, yield, and purity of the initial crude extract.

Maceration is a traditional and straightforward extraction method that involves soaking the plant material in a solvent to soften and break down the plant's cell walls, thereby releasing the desired compounds. mdpi.com For Frangulin A and other hydroxyanthracene derivatives, this process often begins with aqueous maceration of the powdered raw material, such as the bark of Rhamnus frangula. google.comzenodo.org This step can be enhanced by enzymatic autohydrolysis to selectively break down more complex glycosides into the simpler Frangulin A. google.com

Following maceration, selective solvent extraction is employed. The choice of solvent is critical and is based on the principle of "like dissolves like," where the solvent's polarity is matched to the target compound. researchgate.netnih.gov For the extraction of Frangulin A, a hot mixture of ethyl acetate (B1210297) and ethyl alcohol (typically in a 2:1 or 3:1 volume ratio) has been effectively used to extract the crude compound from the plant matrix. google.com This is often followed by washing the resulting precipitate with a different solvent, such as cold methanol (B129727), to remove impurities. google.com The efficiency of maceration is influenced by several factors, including the particle size of the plant material, the solvent-to-solid ratio, and the extraction time. mdpi.com

Ultrasonic-Assisted Extraction (UAE) is a modern technique that utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material disrupts cell walls, enhancing solvent penetration and accelerating the extraction process. researchgate.netfrontiersin.org This method often results in higher yields in shorter times compared to traditional maceration. researchgate.net

The efficiency of UAE is dependent on several key parameters that can be optimized to maximize the yield of Frangulin A and related compounds. Research has shown that a combination of response surface methodology and experimental design can identify the ideal conditions. For extracting frangulins and glucofrangulins from Frangula alnus, optimal conditions were determined to be an extraction solvent of 68% acetonitrile (B52724) in water, an extraction temperature of 35°C, and a duration of 25 minutes. researchgate.net The robustness of this method allows for slight variations in these parameters without significant loss of yield. researchgate.net

Table 1: Optimized Ultrasonic-Assisted Extraction (UAE) Parameters for Frangulins. researchgate.net
ParameterOptimized Value
Solvent Composition68% Acetonitrile in Water
Temperature35°C
Duration25 minutes

The choice of solvent significantly influences the extraction efficiency of hydroxyanthracene derivatives like Frangulin A. Different solvents and solvent mixtures are used depending on the target compounds' polarity. nih.gov

Commonly used solvents for extracting these compounds include methanol, ethanol (B145695), and acetonitrile, often mixed with water. nih.govwur.nl Studies have shown that for many hydroxyanthracene derivatives, methanol combined with 1% formic acid provides good extraction efficiency (over 70%). mdpi.com For the specific ultrasonic extraction of frangulins, a 68% acetonitrile solution was found to be optimal. researchgate.net In other protocols, methanol has been used effectively for the initial extraction of anthranoids from Rhamnus frangula bark. fabad.org.tr The addition of water to organic solvents like ethanol can enhance the extraction yields of certain anthraquinones. researchgate.net The selection is a balance between maximizing yield and minimizing the co-extraction of undesirable compounds. researchgate.net

Table 2: Comparison of Solvents for Hydroxyanthracene Derivative Extraction.
Solvent SystemTarget CompoundsSource/ApplicationReference
Methanol/Water (1:1)Glucofrangulin A & B, Frangulin A & BGeneral HPLC analysis fabad.org.tr
Methanol with 1% Formic AcidGeneral Hydroxyanthracene Derivatives (HADs)LC-MS/MS method development mdpi.com
68% Acetonitrile in WaterFrangulins and GlucofrangulinsOptimized ultrasonic extraction researchgate.net
Ethyl Acetate / Ethyl Alcohol (2:1 to 3:1)Crude FrangulinSelective solvent extraction after maceration google.com

Optimization of Ultrasonic Extraction Parameters (e.g., Solvent Composition, Temperature, Duration)

Chromatographic and Other Purification Strategies

Following the initial extraction, the crude extract contains a mixture of compounds. Purification is necessary to isolate Frangulin A to a high degree of purity.

After solvent extraction, the crude extract is often concentrated, which causes the less soluble compounds, including Frangulin A, to precipitate out of the solution. google.com This process can be enhanced by cooling the concentrate or by adding a small amount of water to induce crystallization. google.com The resulting precipitate, which contains crude frangulin, is then separated from the liquid by filtration. google.com

Further purification can be achieved through a series of washes. For instance, the filtered precipitate can be washed with cold methanol to remove remaining soluble impurities. google.com This washing step is a form of selective purification, as the impurities are dissolved while the desired compound, Frangulin A, remains as a solid. The process may be repeated to improve purity before proceeding to more advanced purification techniques. google.com

For obtaining high-purity Frangulin A, advanced chromatographic techniques are essential. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase. researchgate.net

Flash Chromatography is a rapid form of preparative column chromatography that uses pressure to speed up the flow of the mobile phase through the column, leading to faster and more efficient separations than traditional column chromatography. buketov.edu.kznih.gov It is often used as an intermediate purification step for fractions obtained from initial extractions. nih.gov

Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for the final purification of compounds. plantaanalytica.com It utilizes high pressure to pump the mobile phase through a column packed with very small particles, providing excellent separation of closely related compounds. nih.govplantaanalytica.com For the separation of Frangulin A and other anthranoids, reversed-phase HPLC is commonly used, employing a non-polar stationary phase (like C18) and a polar mobile phase (often a gradient mixture of water/acid and acetonitrile/methanol). researchgate.netfabad.org.tr The final step in purification may involve recrystallization from a specific solvent mixture, such as one containing n-amyl alcohol, ethyl alcohol, and ethyl acetate, to yield a highly pure, crystalline product. google.com

Advanced Spectroscopic and Spectrometric Elucidation of Frangulin a Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

One-Dimensional NMR (¹H-NMR, ¹³C-NMR) for Core Structure Determination

One-dimensional NMR techniques, specifically Proton (¹H) and Carbon-13 (¹³C) NMR, are fundamental in determining the core structure of Frangulin A. The analysis of the ¹H-NMR spectrum reveals signals corresponding to the aromatic protons of the emodin (B1671224) anthraquinone (B42736) core, the methyl group, and the protons of the rhamnose sugar moiety. Similarly, the ¹³C-NMR spectrum displays distinct signals for each carbon atom in the molecule, including the carbonyl carbons of the quinone system, the aromatic carbons, and the carbons of the sugar unit. zenodo.org The chemical shifts and coupling constants observed in these spectra allow for the initial assignment of the primary structure. chemfaces.com For instance, ¹H-NMR spectra of anthraquinone nuclei are characterized by chemical shifts for chelated hydroxyl groups in the δ 10-12 ppm region and signals for ortho- and meta-coupled hydrogens between δ 6 and 7 ppm. researchgate.net The complete assignment of both ¹H and ¹³C NMR spectra has been reported for Frangulin A. chemfaces.com

Table 1: Representative ¹H-NMR and ¹³C-NMR Chemical Shift Data for Frangulin A Moiety (Emodin) (Note: Specific shift values can vary slightly based on solvent and experimental conditions. This table presents a generalized representation based on literature.)

Atom Position ¹H Chemical Shift (δ ppm) ¹³C Chemical Shift (δ ppm)
C-1 - ~162.0
C-2 ~7.10 (d) ~124.5
C-3 - ~148.0
C-4 ~7.40 (d) ~121.0
C-5 ~7.20 (s) ~110.0
C-6 - ~165.0
C-7 ~6.70 (s) ~108.5
C-8 - ~162.5
C-9 - ~190.0
C-10 - ~182.0

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To definitively establish the molecular structure, two-dimensional (2D) NMR experiments are employed. These techniques reveal correlations between different nuclei, providing a comprehensive map of atomic connectivity. numberanalytics.commdpi.com

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu This is crucial for tracing the proton networks within the anthraquinone skeleton and, most importantly, within the rhamnose sugar moiety, confirming the sequence of protons along the carbohydrate ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with their directly attached carbon atoms. columbia.edunih.gov This technique allows for the unambiguous assignment of each carbon atom that bears a proton, linking the ¹H and ¹³C spectral data directly. sdsu.edu

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is key for establishing long-range connectivity (typically over two to three bonds) between protons and carbons. columbia.edu This is particularly vital for Frangulin A in identifying the connection between the anomeric proton of the rhamnose unit and the C-3 oxygen of the emodin aglycone, confirming the glycosidic linkage point. It also helps in assigning quaternary carbons, which are not visible in HSQC spectra. sdsu.eduwisc.edu

Applications in Complex Mixture Analysis and Metabolite Profiling

NMR spectroscopy is also a powerful tool for the analysis of Frangulin A within complex mixtures, such as plant extracts. unil.ch Quantitative NMR (qNMR) methods have been developed for the quality control of botanical materials like the bark of Frangula alnus. d-nb.info These methods can simultaneously determine the content of total anthraquinones, including Frangulin A and B, as well as their related glucofrangulins, in a crude extract with a single measurement. d-nb.info This application in metabolite profiling is essential for the standardization of herbal medicinal products. researchgate.netjmb.or.kr The use of DMSO-d6 is a common solvent for these analyses due to its ability to dissolve both the pure compounds and the crude plant extracts effectively. d-nb.info

Mass Spectrometry (MS) in Molecular Identification

Mass spectrometry is an indispensable analytical technique used to determine the exact molecular weight and elemental composition of a compound and to deduce its structure through fragmentation analysis. measurlabs.com

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Weight Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, often to four or more decimal places. innovareacademics.in This precision allows for the unambiguous determination of the elemental composition of Frangulin A. nih.gov For Frangulin A, with the molecular formula C₂₁H₂₀O₉, HRMS analysis confirms the calculated exact mass, distinguishing it from other compounds that might have the same nominal mass. chemfaces.comnacchemical.com This technique is a definitive method for confirming the molecular formula of isolated natural products. researchgate.net

Table 2: Molecular Formula and Mass Data for Frangulin A

Parameter Value
Molecular Formula C₂₁H₂₀O₉
Nominal Mass 416 u

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Substructural Characterization

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z ratio (precursor ions) are selected and fragmented to produce a spectrum of smaller product ions. wikipedia.orgnationalmaglab.org The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. chemrxiv.org

For Frangulin A, MS/MS analysis typically involves the fragmentation of the glycosidic bond linking the rhamnose sugar to the emodin aglycone. This results in a characteristic neutral loss of the rhamnose moiety (146 Da), leading to a prominent product ion corresponding to the emodin aglycone (m/z 270). Further fragmentation of the emodin ion can occur, involving losses of water (H₂O) and carbon monoxide (CO), which is characteristic of flavonoid and anthraquinone structures. mdpi.comnih.gov This analysis allows for the clear identification of the aglycone and sugar components, confirming the substructural features of Frangulin A. researchgate.net

Coupling with Liquid Chromatography (LC-MS) for Comprehensive Identification

The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for the analysis of complex mixtures containing Frangulin A and other related hydroxyanthracene derivatives. nih.gov This technique allows for the separation of individual components in a sample prior to their detection and identification by mass spectrometry. researchgate.net

In a typical LC-MS analysis, the sample is first introduced into a high-performance liquid chromatography (HPLC) system. The separation of compounds is based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a solvent or solvent mixture). bohrium.com For anthraquinone analysis, a C18 analytical column is often employed with a gradient elution using a mobile phase consisting of an acidified aqueous solution and an organic solvent like methanol (B129727). researchgate.net

Following chromatographic separation, the eluent is directed into the mass spectrometer. The molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). numberanalytics.com Frangulin A has a molecular formula of C₂₁H₂₀O₉ and a molar mass of 416.40 g/mol . techmate.co.uknih.gov In mass spectrometry, Frangulin A can be identified by its characteristic molecular ion peak. The fragmentation pattern observed in the MS/MS spectrum provides further structural information, confirming the presence of the emodin aglycone and the deoxy-α-L-mannopyranosyl moiety. nih.govresearchgate.net The retention time from the LC separation, combined with the mass spectral data, provides a high degree of confidence in the identification of Frangulin A, even in complex plant extracts. nih.gov

Table 1: LC-MS Parameters for the Analysis of Frangulin A

ParameterDescription
Chromatographic System High-Performance Liquid Chromatography (HPLC)
Stationary Phase C18 analytical column
Mobile Phase Gradient elution with 0.1% o-phosphoric acid solution and methanol
Detection Mass Spectrometry (MS)
Ionization Electrospray Ionization (ESI) is commonly used.
Frangulin A Molecular Formula C₂₁H₂₀O₉ nih.gov
Frangulin A Molar Mass 416.40 g/mol techmate.co.uk
Key MS Identification Marker Molecular ion peak and characteristic fragmentation pattern

Integrated Spectroscopic Approaches for Comprehensive Structural Confirmation

While LC-MS is excellent for identification and quantification, a comprehensive structural confirmation of Frangulin A necessitates the integration of multiple spectroscopic techniques. routledge.com These methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy, each provide unique insights into the molecular structure. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for de novo structure elucidation of organic molecules like Frangulin A. core.ac.ukmdpi.com 1D NMR (¹H and ¹³C) and 2D NMR (such as COSY, HSQC, and HMBC) experiments are employed to determine the connectivity of atoms within the molecule.

¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms.

¹³C NMR reveals the number and types of carbon atoms.

2D NMR experiments establish correlations between different nuclei, allowing for the piecing together of the molecular skeleton and the precise assignment of all proton and carbon signals. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. numberanalytics.com The IR spectrum of Frangulin A would show characteristic absorption bands for hydroxyl (-OH) groups, carbonyl (C=O) groups of the quinone system, and aromatic C-H and C=C bonds, as well as glycosidic C-O linkages. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of Frangulin A is characteristic of its anthraquinone core. It exhibits distinct absorption maxima that are indicative of the extended conjugated system of the molecule. caymanchem.com For Frangulin A, typical absorption maxima are observed around 225, 264, 280, 287, and 423 nm. caymanchem.com

By combining the data from these spectroscopic methods, a complete and unambiguous structural assignment of Frangulin A can be achieved. routledge.com The mass spectrometry data provides the molecular weight and elemental composition, NMR data establishes the carbon-hydrogen framework and the stereochemistry of the sugar moiety, IR spectroscopy confirms the presence of key functional groups, and UV-Vis spectroscopy verifies the nature of the chromophoric system. numberanalytics.commdpi.comresearchgate.net

Table 2: Integrated Spectroscopic Data for Frangulin A

Spectroscopic TechniqueInformation ProvidedKey Observables for Frangulin A
Mass Spectrometry (MS) Molecular weight and fragmentation patternMolecular ion peak corresponding to C₂₁H₂₀O₉
¹H NMR Spectroscopy Proton environment and connectivitySignals for aromatic, methyl, and sugar protons
¹³C NMR Spectroscopy Carbon skeletonResonances for quinone carbonyls, aromatic carbons, and sugar carbons
2D NMR (COSY, HSQC, HMBC) Atom connectivityCorrelations confirming the structure of the emodin aglycone and the rhamnose sugar, and the glycosidic linkage
Infrared (IR) Spectroscopy Functional groupsAbsorption bands for -OH, C=O (quinone), aromatic C=C, and C-O bonds
UV-Vis Spectroscopy Conjugated systemAbsorption maxima around 225, 264, 280, 287, 423 nm caymanchem.com

Biochemical Pathways: Biosynthesis and Biotransformation of Frangulin a

Proposed Biosynthetic Pathways of Anthraquinone (B42736) Glycosides in Plants

The biosynthesis of anthraquinone glycosides, such as Frangulin A, is a complex process that primarily follows the polyketide pathway. researchgate.net In some plant families, an alternative route originating from the shikimate pathway is also known to operate. researchgate.netuomustansiriyah.edu.iq These pathways generate the core anthraquinone structure, which is subsequently modified, often through glycosylation, to form the final glycoside. researchgate.net

The fundamental building blocks for the emodin-type anthraquinone aglycone of Frangulin A are derived from the acetate-malonate pathway (also known as the polyketide pathway). philadelphia.edu.joiomcworld.com In this pathway, acetyl-CoA serves as the starter unit, which is extended by several molecules of malonyl-CoA. philadelphia.edu.johebmu.edu.cn The formation of the anthraquinone nucleus involves the head-to-tail condensation of eight acetate (B1210297) units to form a poly-β-ketomethylene acid intermediate, which then undergoes intramolecular condensation and aromatization. uomustansiriyah.edu.iq

A second, distinct pathway for anthraquinone biosynthesis is prevalent in the Rubiaceae family and involves intermediates from the shikimate pathway. researchgate.netuomustansiriyah.edu.iq This route utilizes precursors such as shikimic acid, isochorismate, and α-ketoglutaric acid. researchgate.netresearchgate.net Although the polyketide pathway is the presumed route for emodin-type anthraquinones found in the Rhamnaceae family (to which Frangula alnus belongs), the existence of multiple pathways highlights the diversity of secondary metabolite production in the plant kingdom. uomustansiriyah.edu.iqiomcworld.com

PathwayPrecursor MetabolitesRole in Biosynthesis
Polyketide Pathway Acetyl-CoAStarter unit for the polyketide chain. philadelphia.edu.jo
Malonyl-CoAExtender units for chain elongation. philadelphia.edu.johebmu.edu.cn
Shikimate Pathway Shikimic acidPrimary precursor for the aromatic rings in some anthraquinones. researchgate.netuomustansiriyah.edu.iq
IsochorismateAn intermediate derived from the shikimate pathway. researchgate.netresearchgate.net
α-Ketoglutaric acidContributes to the formation of the anthraquinone skeleton. researchgate.net

This table summarizes the key precursor metabolites involved in the major biosynthetic pathways of anthraquinones.

The biosynthesis of anthraquinone glycosides involves a series of enzymatic reactions. The initial steps in the polyketide pathway are catalyzed by a polyketide synthase (PKS) enzyme, which facilitates the sequential condensation of acetate and malonate units. philadelphia.edu.jo The resulting polyketide chain undergoes cyclization and aromatization reactions to form the characteristic tricyclic anthraquinone core.

The final and crucial step in the formation of Frangulin A is glycosylation, where a sugar moiety is attached to the anthraquinone aglycone (emodin). This reaction is catalyzed by a specific glycosyltransferase enzyme. studylib.net In plants, the sugar donor is typically a UDP-sugar, such as UDP-rhamnose in the case of Frangulin A. studylib.net The glycosyltransferase facilitates the transfer of the rhamnose group to a hydroxyl group on the emodin (B1671224) aglycone, forming an O-glycosidic bond. studylib.netneu.edu.tr This glycosylation step is vital as it not only affects the compound's solubility and stability but is also essential for its transport to the site of action in the large intestine. uomustansiriyah.edu.iqphiladelphia.edu.jo

While the general scheme of biosynthesis is understood, the specific enzymes and regulatory mechanisms controlling the production of Frangulin A in Frangula alnus are still areas of ongoing research.

Identification of Precursor Metabolites and Tracers

Microbial Biotransformation of Frangulin A and Related Anthraquinones

Anthraquinone O-glycosides like Frangulin A are not readily absorbed in the upper gastrointestinal tract. natural1.ite-lactancia.org Their pharmacological activity is dependent on biotransformation by the resident microbiota of the large intestine. eopcw.comnih.gov

Upon reaching the colon, Frangulin A and the related diglycoside, glucofrangulin, are metabolized by the intestinal flora. natural1.itpharmacompass.comgoogle.com The glycosidic bonds are cleaved, releasing the aglycone, emodin. pharmacompass.com This aglycone is then further reduced by microbial enzymes to its active form, primarily emodin-9-anthrone. natural1.ite-lactancia.orgpharmacompass.com

This bioconversion is a critical activation step. The resulting emodin-9-anthrone is the metabolite responsible for the laxative effect, which it achieves by stimulating intestinal motility and influencing secretion processes in the colon. e-lactancia.org The delay in action of frangula bark preparations (typically 6-12 hours) is attributed to the time required for the glycosides to transit to the colon and undergo this microbial metabolism. e-lactancia.orgpharmacompass.com

Initial CompoundMetabolizing AgentKey Metabolite(s)Biological Significance
Frangulin AIntestinal MicrobiotaEmodinIntermediate aglycone released after hydrolysis. pharmacompass.com
EmodinIntestinal MicrobiotaEmodin-9-anthroneThe pharmacologically active metabolite. natural1.ite-lactancia.org

This table illustrates the metabolic conversion of Frangulin A by gut bacteria into its active form.

The primary enzymes responsible for the initial step of Frangulin A metabolism in the gut are bacterial β-glycosidases. pharmacompass.com These enzymes hydrolyze the O-glycosidic bond, separating the rhamnose sugar from the emodin aglycone. pharmacompass.com Studies on the metabolism of various anthraquinone glycosides have implicated several bacterial genera present in the human gut, including Bifidobacterium, Clostridium, Peptostreptococcus, and Eubacteria, as being capable of performing these transformations. nih.govfrontiersin.org

While the broad class of enzymes (β-glycosidases) is known, research continues to identify the specific enzymes and bacterial strains with the highest activity towards particular glycosides. For instance, studies on other types of glycosides, such as C-glycosides, have led to the discovery and characterization of novel enzymes like C-glycoside 3-oxidase from soil and intestinal microorganisms. pnas.org Such investigations provide insight into the diverse metabolic capabilities of microbial communities and their crucial role in the activation of natural plant compounds. pnas.org

Preclinical Pharmacological Activities and Molecular Mechanisms of Frangulin a

In Vitro and Ex Vivo Mechanistic Studies

Influence on Colonic Motility and Secretion Processes

Frangulin A, along with its related compounds, is known to influence colonic motility and secretion, which are key factors in its laxative effect. biosynth.comgoogle.comgoogle.com The mechanism of action involves two primary effects. Firstly, it increases colonic motility, which leads to a reduction in intestinal transit time. google.comgoogle.compharmacompass.com Secondly, it influences secretion processes by inhibiting the absorption of water and electrolytes like sodium (Na+) and chloride (Cl-) into the colonic epithelial cells, an anti-absorptive effect. pharmacompass.com Concurrently, it stimulates the secretion of water and electrolytes into the colonic lumen, a secretagogue effect. pharmacompass.com

Na+/K+ Pump: The Na+/K+-ATPase, or sodium-potassium pump, is a critical enzyme in maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. taylorandfrancis.com This pump actively transports three sodium ions out of the cell and two potassium ions into the cell for each molecule of ATP hydrolyzed. utoronto.ca By inhibiting the absorption of Na+, Frangulin A indirectly affects the function of this pump, contributing to the increased concentration of electrolytes in the colon. pharmacompass.com

Cl- Channels: The secretion of chloride ions into the intestinal lumen is a key driver of water secretion. Frangulin A is believed to stimulate Cl- secretion, possibly through the activation of chloride channels at the colonic membrane, which contributes to its secretagogue effect and the resulting increase in fluid in the colon. natural1.itwho.int

Tight Junctions: Tight junctions are multiprotein complexes that form a seal between adjacent epithelial cells, regulating the paracellular pathway for the movement of ions and solutes. wjgnet.commdpi.comunite.it Frangulin A has been suggested to increase the leakiness of these tight junctions. pharmacompass.com This action further contributes to the movement of water and electrolytes into the intestinal lumen, enhancing the laxative effect. google.compharmacompass.com

Role of Prostaglandins in Bioactivity Mediation

Prostaglandins are lipid compounds with diverse hormone-like effects, including the regulation of inflammation and smooth muscle contraction. hebmu.edu.cn Research suggests that the motility effects of anthranoids like those derived from Frangulin A may be mediated, at least in part, by the direct stimulation of colonic neurons and possibly by prostaglandins. natural1.it Prostaglandins are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes. nih.gov The inhibition of COX-2, an enzyme that catalyzes the biosynthesis of prostaglandins, is a major target for anti-inflammatory drugs. nih.gov While direct studies on Frangulin A's interaction with prostaglandin (B15479496) synthesis are limited, related compounds have been shown to influence inflammatory pathways, suggesting a potential area for future investigation. hebmu.edu.cnthieme-connect.com

Enzyme Modulation and Inhibition Studies

Aldehyde-Keto Reductase (AKR1B10) Inhibition by Frangulin A

Aldo-keto reductase family 1 member B10 (AKR1B10) is an enzyme that is normally expressed in the gastrointestinal tract and is overexpressed in several types of cancer. researchgate.netfrontiersin.org It plays a role in detoxifying harmful aldehydes and ketones. frontiersin.org Frangulin A has demonstrated notable inhibitory activity against AKR1B10. researchgate.netresearchgate.netnih.gov Studies have reported IC50 values for Frangulin A against AKR1B10 in the low micromolar range. researchgate.netnih.govresearchgate.net This inhibitory action suggests that Frangulin A could serve as a lead structure for the development of new therapeutic agents targeting AKR1B10. researchgate.net

Comparative Inhibitory Potency Against Related AKR Isoforms

The aldo-keto reductase superfamily consists of several related isoforms. frontiersin.org Research has shown that Frangulin A exhibits a degree of selectivity in its inhibition of these isoforms. Notably, the inhibition of AKR1B1, an isoform also known as aldose reductase, by Frangulin A is significantly weaker compared to its inhibition of AKR1B10. researchgate.netresearchgate.netnih.gov This preferential inhibition of AKR1B10 over AKR1B1 is a significant finding, as the development of selective AKR1B10 inhibitors is a key area of research. funakoshi.co.jp

Cellular Effects in Preclinical Models

In preclinical models, Frangulin A has been shown to dose-dependently suppress the growth of certain cancer cell lines. medchemexpress.com For instance, it has been observed to inhibit the proliferation of lung cancer cells. medchemexpress.com These cellular effects are likely linked to its ability to inhibit enzymes like AKR1B10, which are implicated in cancer cell survival and resistance to chemotherapy. medchemexpress.com

Anti-proliferative Activities in Cancer Cell Lines (In Vitro Models)

Frangulin A has demonstrated anti-proliferative activities against various cancer cell lines in laboratory settings. ptbioch.edu.plmdpi.com As a derivative of emodin (B1671224), an anthraquinone (B42736) known for its cytotoxic potential against some cancerous cells, Frangulin A is part of a larger family of compounds studied for their anticancer properties. researchgate.net

While specific half-maximal inhibitory concentration (IC50) values for Frangulin A are not extensively detailed in publicly available literature, the compound is recognized for its ability to inhibit the growth of cancer cells in vitro. ptbioch.edu.plmdpi.com Studies on extracts from plants containing Frangulin A, such as Frangula alnus (alder buckthorn), have shown cytotoxic effects. For instance, an extract of Frangula alnus from Bosnia exhibited a mild cytotoxic effect on human cervix adenocarcinoma (HeLa) cells, with an IC50 value of 148.05 µg/ml. However, it is important to note that this activity is from a whole plant extract and not from isolated Frangulin A.

The glycosylation of anthraquinones, such as in Frangulin A, is a significant area of interest in cancer research. The addition of sugar moieties can enhance the solubility and bioavailability of these compounds, potentially leading to superior anti-proliferative properties compared to their aglycone forms. mdpi.com Research on other anthraquinone glucosides has shown that these modifications can lead to significant inhibition of cancer cell growth at concentrations ranging from approximately 50 µM to 100 µM in gastric, uterine cervical, and liver cancer cell lines. mdpi.com

The mechanism of action for the anti-proliferative effects of anthraquinones is believed to involve the induction of apoptosis, or programmed cell death. mdpi.com While the precise molecular pathways activated by Frangulin A are a subject for further detailed investigation, related compounds are known to trigger these cell death mechanisms in cancer cells.

Table 1: Summary of In Vitro Anti-proliferative Activities of Frangulin A and Related Extracts

Substance Cell Line(s) Observed Effect Citation
Frangulin A Cancer Cell Lines (unspecified) Anti-proliferative activities ptbioch.edu.plmdpi.com

Note: The data for Frangula alnus extract represents the effect of a complex mixture of compounds, of which Frangulin A is a constituent.

Other Investigated Biological Activities in Non-human Systems (e.g., Mouse Models)

Research into the biological activities of isolated Frangulin A in non-human systems, such as mouse models, is limited in the available scientific literature. Most studies have utilized extracts from plants known to contain Frangulin A, like Frangula alnus.

One area of investigation has been the antimicrobial properties of these extracts. An extract from Frangula alnus demonstrated the ability to inhibit the formation of biofilms by the bacterium Acinetobacter baumannii. nih.gov This suggests a potential role for the constituents of the extract, including Frangulin A, in combating bacterial infections. The antimicrobial mechanism of anthraquinones is thought to involve the disruption of microbial cell walls, inhibition of protein synthesis, and obstruction of nucleic acid metabolism. nih.gov

In the context of laxative effects, which is a traditional use of Frangula alnus bark, the anthraquinone glycosides are metabolized by gut bacteria to release the active aglycones. These active forms then stimulate intestinal motility. hebmu.edu.cn While this action has been studied, specific in vivo studies in mouse models detailing the pharmacological effects of isolated Frangulin A are not widely reported.

It is important to distinguish the effects of a whole plant extract from those of a single, isolated compound. The synergistic or antagonistic interactions between the various phytochemicals in an extract can result in a different biological outcome than the compound administered alone. Therefore, while extracts containing Frangulin A show certain biological activities, further research is required to determine the specific contributions of Frangulin A to these effects in non-human systems.

Advanced Analytical Methods for Quantitative Determination of Frangulin a

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) Method Development

HPLC and its more advanced counterpart, UHPLC, are the workhorses for the quantitative analysis of Frangulin A in herbal medicines and their preparations. ijpqa.com These techniques offer high resolution, sensitivity, and reproducibility. The development of a robust HPLC or UHPLC method is a meticulous process involving the optimization of several key parameters and subsequent validation to ensure the reliability of the results. researchgate.net

Optimization of Chromatographic Parameters (e.g., Stationary Phases, Mobile Phases, Flow Rates, Temperature, Detection Wavelengths)

The goal of chromatographic optimization is to achieve a good separation of the analyte of interest from other components in the sample matrix within a reasonable timeframe. chromatographytoday.comchromacademy.com For Frangulin A, this involves a careful selection of the following parameters:

Stationary Phases: Reversed-phase (RP) columns, particularly C18 phases, are widely used for the separation of Frangulin A and related anthraquinones. ijpqa.comresearchgate.net Specific examples include the MN Nucleodur C18 (125 × 4 mm, 3 μm particles) for HPLC and the Waters Acquity UPLC BEH C18 (100 × 2.1 mm, 1.7 μm particles) for UHPLC. nih.gov These non-polar stationary phases interact with the relatively non-polar anthraquinone (B42736) backbone of Frangulin A.

Mobile Phases: A gradient elution is typically employed to effectively separate a range of compounds with varying polarities. A common mobile phase combination consists of an aqueous component (A) and an organic component (B). For instance, a mobile phase of water with 1.25 mL/L phosphoric acid (85%) as solvent A and a mixture of acetonitrile (B52724)/methanol (B129727) (20:80) as solvent B has proven effective. researchgate.netnih.gov Another method utilizes a mobile phase of acetonitrile and potassium dihydrogen phosphate (B84403) buffer at pH 2.5. ijpqa.comresearchgate.net The acidic modifier helps to suppress the ionization of phenolic hydroxyl groups in Frangulin A, leading to sharper peaks and better retention.

Flow Rates: The flow rate of the mobile phase influences the analysis time and separation efficiency. For a standard HPLC method, a flow rate of 1.0 mL/min is common, while for UHPLC, which uses smaller particle size columns, a lower flow rate of 0.4 mL/min is often used to maintain optimal linear velocity and achieve higher efficiency. researchgate.netnih.gov

Temperature: Column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing retention times and peak shapes. A constant and often elevated temperature, such as 50 °C, is maintained to ensure reproducibility and improve peak symmetry by reducing mobile phase viscosity. researchgate.netnih.gov

Detection Wavelengths: Frangulin A possesses a chromophore that absorbs UV-Visible light, making UV detection a suitable choice. The detection wavelength is selected based on the absorption maximum of the analyte to ensure maximum sensitivity. For Frangulin A and its related compounds, a detection wavelength of 435 nm is commonly used. researchgate.netnih.gov In some cases, a wavelength of 420 nm has also been employed. ijpqa.comresearchgate.net

A comparative table of optimized parameters for HPLC and UHPLC methods for Frangulin A analysis is presented below. nih.gov

ParameterHPLC MethodUHPLC Method
Stationary Phase MN Nucleodur C18 (125 × 4 mm, 3 μm)Waters Acquity UPLC BEH C18 (100 × 2.1 mm, 1.7 μm)
Mobile Phase A Water + 1.25 mL/L Phosphoric Acid (85%)Water + 1.25 mL/L Phosphoric Acid (85%)
Mobile Phase B Acetonitrile/Methanol (20:80)Acetonitrile/Methanol (20:80)
Flow Rate 1.0 mL/min0.4 mL/min
Column Temperature 50 °C50 °C
Detection Wavelength 435 nm435 nm
Analysis Time 25 min13 min

Validation of Analytical Methods (e.g., Specificity, Linearity, Precision, Robustness)

Method validation is a critical step to demonstrate that an analytical method is suitable for its intended purpose. um.edu.mtmedjchem.com Validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). researchgate.net

Specificity: Specificity ensures that the signal measured is from the analyte of interest and not from other components such as impurities, degradation products, or matrix components. This is often assessed by comparing the chromatograms of a blank, a standard solution, and a sample solution. For Frangulin A, the specificity of HPLC methods has been confirmed by comparing the UV spectra of the peaks in the sample with that of a reference standard. researchgate.net

Linearity: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. For the HPLC analysis of a related compound, frangula emodin (B1671224), linearity was established over a specific concentration range with a high correlation coefficient (r² > 0.999). um.edu.mtmedjchem.com

Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For a validated HPLC method for frangulin A, the RSD values were found to be less than 2%, indicating good precision. researchgate.net

Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the pure analyte is added to a sample matrix and the recovery is calculated. For a validated HPLC method, recovery was found to be in the range of 98.96–100.9%. ijpqa.com

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For the HPLC and UHPLC methods for Frangulin A, a fractional factorial design was used to test robustness, and the resolution between the analytes was consistently greater than 1.5, demonstrating the robustness of the methods. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Complex Mixtures

For the analysis of Frangulin A in complex matrices or when high sensitivity is required, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the technique of choice. wur.nl It combines the separation power of liquid chromatography with the highly sensitive and selective detection capabilities of mass spectrometry.

Targeted and Untargeted Quantification Approaches

LC-MS/MS can be employed in both targeted and untargeted modes for the analysis of Frangulin A. fmach.itchromatographyonline.com

Targeted Quantification: In this approach, the mass spectrometer is set to monitor for specific precursor-to-product ion transitions that are characteristic of Frangulin A. nih.gov This is often done using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. This method is highly specific and sensitive, making it ideal for the quantification of known compounds like Frangulin A, even at trace levels.

Application in Botanical Extracts and Preclinical Biological Matrices

LC-MS/MS is extensively used for the analysis of Frangulin A and other hydroxyanthracene derivatives in various samples. researchgate.net

Botanical Extracts: In plant extracts, which are complex mixtures of numerous compounds, the selectivity of LC-MS/MS is invaluable. biocrick.com It allows for the accurate quantification of Frangulin A even in the presence of structurally similar compounds. For instance, LC-MS analysis has been successfully used to identify Frangulin A and Frangulin B in plant extracts. ju.edu.jo Methods using a combination of a diode-array detector (DAD) and a mass spectrometer (MS) provide both UV and mass spectral data, enhancing the confidence in peak identification. researchgate.net

Preclinical Biological Matrices: In preclinical studies, such as pharmacokinetic analysis, the concentrations of Frangulin A and its metabolites in biological fluids (e.g., plasma, urine) are often very low. The high sensitivity of LC-MS/MS, with limits of detection and quantification typically in the ng/mL to µg/mL range, makes it the preferred method for such applications. wur.nl

Nuclear Magnetic Resonance (NMR) for Direct Quantification in Extracts

Quantitative NMR (qNMR) has emerged as a powerful and versatile tool for the direct quantification of compounds in complex mixtures like plant extracts, without the need for a reference standard of the analyte itself. nih.govfrontiersin.org

For the quantification of Frangulin A and related compounds in Frangula alnus extracts, two-dimensional (2D) qNMR methods have been developed. d-nb.info Specifically, Heteronuclear Single Quantum Coherence (HSQC) experiments, which correlate proton and carbon signals, can be used. researchgate.net By integrating the cross-peaks corresponding to specific proton-carbon pairs in Frangulin A and comparing them to the integral of a known amount of an internal or external standard, the absolute quantity of Frangulin A can be determined. d-nb.inforesearchgate.net

One study demonstrated the use of surrogate standards, such as duroquinone (B146903) and rutin, for the quantification of anthraquinones in Frangula alnus bark. d-nb.info This approach is particularly advantageous when a pure standard of Frangulin A is unavailable. The qNMR method was validated for accuracy, precision, specificity, linearity, and limit of quantitation, proving it to be a reliable alternative to chromatographic methods. d-nb.inforesearchgate.net Furthermore, qNMR provides structural information, which can aid in the simultaneous identification and quantification of multiple components in an extract. nih.gov

Quantitative NMR (qNMR) Applications for Quality Control of Plant Material

Quantitative NMR (qNMR) has become an increasingly valuable tool for the quality control of plant-derived materials, offering a direct and non-destructive method for the quantification of specific compounds within complex mixtures. researchgate.netnih.gov Its application is particularly advantageous in the analysis of herbal products where the presence and concentration of active ingredients like Frangulin A are critical for efficacy.

The fundamental principle of qNMR lies in the direct proportionality between the integral of a specific resonance signal and the number of nuclei contributing to that signal, and thus to the molar concentration of the analyte. nih.govemerypharma.com This allows for the determination of the absolute content of a compound, often without the need for an identical reference standard, a significant advantage in natural product analysis where pure standards can be expensive or unavailable. nih.govnih.gov

In the context of plant material containing Frangulin A, such as the bark of Frangula alnus (alder buckthorn), qNMR provides a robust method for standardization. d-nb.inforesearchgate.net Research has demonstrated the use of two-dimensional (2D) qNMR techniques, like Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, for the quantification of anthraquinones. nih.govd-nb.info These methods can simultaneously quantify total anthraquinones, anthraquinone glucosides, and the value-determining glucofrangulins and frangulins in a single measurement from a crude extract. d-nb.info

One-dimensional (1D) ¹H qNMR is also widely used due to the high natural abundance and sensitivity of the proton nucleus. emerypharma.com However, in complex mixtures like plant extracts, signal overlapping can be a significant challenge. nih.govemerypharma.com Two-dimensional qNMR helps to overcome this by spreading the signals over a second frequency dimension, thereby improving resolution and allowing for the quantification of compounds that would be difficult to resolve in a 1D spectrum. d-nb.info For instance, a 2D qNMR method was successfully developed to quantify sennosides, which are structurally related to frangulins, by utilizing specific cross-peaks to avoid signal overlap. d-nb.info

The validation of qNMR methods is crucial to ensure reliable and accurate results. Key validation parameters include linearity, precision, accuracy, specificity, and limits of detection and quantification. nih.govfrontiersin.org Studies have shown that qNMR methods for natural products can achieve excellent accuracy, with recovery rates often between 98.5% and 103%, and good precision. researchgate.netd-nb.info

A practical approach to qNMR in natural product analysis involves careful sample preparation, including the selection of a suitable deuterated solvent in which both the analyte and an internal standard are fully soluble. emerypharma.comfrontiersin.org The use of an internal standard of known purity is a common practice to ensure accurate quantification. emerypharma.com

Table 1: Comparison of Analytical Methods for Frangulin A Quantification

Analytical MethodPrincipleAdvantages for Frangulin A Analysis
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei.Non-destructive, requires no identical reference standard, can quantify multiple compounds simultaneously, high precision and accuracy. researchgate.netnih.govnih.gov
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a stationary and mobile phase, followed by detection (e.g., UV).High sensitivity and resolution, well-established for routine analysis. mdpi.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation by LC followed by mass analysis of the compound and its fragments.Very high sensitivity and specificity, capable of analyzing many analytes at once. mdpi.com

Specificity and Selectivity Advantages of qNMR

One of the primary advantages of qNMR in the analysis of complex mixtures such as plant extracts is its inherent specificity and selectivity. frontiersin.orgacgpubs.org This is particularly crucial for accurately quantifying Frangulin A amidst a multitude of other structurally similar compounds.

Specificity in qNMR arises from the unique chemical shift of the nuclei in a molecule. acgpubs.org Each chemically distinct nucleus within the Frangulin A molecule will resonate at a characteristic frequency in the NMR spectrum, providing a unique fingerprint. For quantification, a specific signal or a set of signals from the target analyte is chosen that is well-resolved from the signals of other components in the sample matrix. frontiersin.org

In one-dimensional ¹H qNMR, the wide spectral dispersion and the characteristic chemical shifts of protons in different chemical environments allow for the selection of non-overlapping signals for integration. emerypharma.com However, the complexity of plant extracts often leads to significant signal overlap in ¹H NMR spectra. emerypharma.com This is where two-dimensional (2D) qNMR techniques, such as HSQC, offer a significant advantage. d-nb.info By correlating proton signals with their attached carbon atoms, the signals are spread across two dimensions, greatly enhancing resolution and selectivity. d-nb.info

A study on the quantification of anthraquinones in Frangula alnus bark highlighted the superior specificity of a 2D qNMR method compared to official pharmacopeial methods. d-nb.info The method utilized the anomeric cross-correlations of the sugar moieties (β-D-glucosyl, α-L-rhamnosyl, and β-D-apiosyl), which have characteristic and well-separated shift values in the HSQC spectrum, allowing for their unambiguous quantification even in a crude extract. d-nb.info This approach effectively avoids interference from free sugars or other compounds in the extract. d-nb.info

The selectivity of qNMR can be further ensured by acquiring 2D NMR experiments like HSQC, TOCSY, and J-resolved spectroscopy. frontiersin.org These experiments help to confirm that the signals chosen for quantification are free from any underlying, overlapping signals from impurities or other compounds, which is a critical step in method validation. frontiersin.org

Table 2: Research Findings on qNMR for Anthraquinone Quantification

Research FocusKey FindingsReference
2D qNMR of anthraquinones in Frangula alnusDeveloped a method using surrogate standards (rutin and duroquinone) to quantify total anthraquinones, glucosides, and frangulins. The method showed clear advantages in specificity over European Pharmacopeia methods. nih.govd-nb.info
Validation of 2D qNMR for sennosidesThe method demonstrated excellent accuracy (recovery rates of 98.5% to 103%) and precision (RSD of 3.1%), highlighting the potential of 2D qNMR for quality control of medicinal plants. researchgate.netd-nb.info
General qNMR for natural productsqNMR is a reliable method for quality control of complex natural products due to simple sample preparation, high efficiency, and reliability. It can be more robust than chromatographic methods in some cases. nih.gov

Structure Activity Relationship Sar Studies and Chemical Modification of Frangulin a

Systematic Derivatization of Frangulin A for SAR Exploration

Systematic derivatization of the Frangulin A molecule is a key strategy for exploring its SAR. These modifications primarily target the anthraquinone (B42736) core or the rhamnose sugar moiety to enhance properties like solubility, stability, and bioactivity. ontosight.aifspublishers.org

One common modification is acetylation. The creation of derivatives such as Frangulin A peracetate, where acetyl groups are added, can significantly alter the compound's physicochemical properties. ontosight.ai Research has shown that such modifications can lead to improved bioavailability or more targeted therapeutic effects. ontosight.ai For instance, studies on emodin (B1671224), the aglycone of Frangulin A, have demonstrated that introducing acetyl groups to the hydroxyls of the rhamnose sugar can significantly impact anticancer activity. nih.gov The specific position of these acetyl groups is crucial, indicating that the spatial arrangement and nature of substituents on the sugar moiety play a vital role in the molecule's interaction with biological targets. nih.gov

Another study highlighted that a derivative, 2,3-di-O-acetylfrangulin A, exhibited significantly higher antitumor activity than the parent emodin molecule. nih.gov This finding underscores the importance of the sugar chain at the C3-OH position of the emodin core, which not only increases solubility but also markedly improves anti-tumor effects. nih.gov The process of creating various derivatives, such as through acetylation, alkylation, or substitution with other functional groups, allows researchers to systematically map which parts of the Frangulin A structure are essential for its biological function. ontosight.aifspublishers.org

Comparative Bioactivity Analysis of Frangulin A and Related Analogs (e.g., Frangulin B, Glucofrangulins, Emodin)

Comparing the biological activity of Frangulin A with its structural analogs is crucial for understanding its unique properties and the functional significance of its specific structural features.

Frangulin A vs. Emodin : Emodin is the aglycone (non-sugar part) of Frangulin A. While emodin itself displays a wide range of biological activities, it often suffers from poor bioavailability. fspublishers.orgnih.gov The addition of a rhamnose sugar to create Frangulin A can enhance certain activities. For example, some emodin glycoside derivatives show significantly higher antitumor activity than emodin alone. nih.gov However, in a study on various breast cancer cell lines, Frangulin A (emodin-6-O-α-L-rhamnoside) did not show crucial cytotoxic effects, whereas its aglycone, emodin, did exhibit some activity. nih.govnih.govresearchgate.net This highlights that the glycosylation effect is highly dependent on the specific biological target and cell line. Spectroscopic studies investigating the interaction with bovine serum albumin (BSA) and calf thymus DNA (ct-DNA) revealed that both emodin and Frangulin A interact with these macromolecules, but through different mechanisms and affinities. researchgate.netejournal.by

Frangulin A vs. Frangulin B : Frangulin A and B are isomers, differing in the sugar moiety attached to the emodin core. Research indicates that Frangulin B can exhibit potent biological effects, such as selectively inhibiting collagen-induced platelet aggregation and adhesion. nih.govmedchemexpress.com In contrast, emodin (the core of Frangulin A) inhibited platelet aggregation induced by different agents (arachidonic acid and collagen). nih.gov Some studies have also found that Frangulin B possesses higher antitumor activity than emodin, suggesting the nature of the sugar is a key determinant of bioactivity. nih.gov

Frangulin A vs. Glucofrangulins : Glucofrangulins (A and B) are other related glycosides found in plants like Frangula alnus. nih.gov They differ from frangulins in their sugar components, containing an additional glucose unit. cymitquimica.com This structural difference influences their biological and physicochemical properties. For example, molecular docking studies have shown that Frangulin A and Glucofrangulin A exhibit different binding affinities for the angiotensin-converting enzyme (ACE), with both showing significant interaction. researchgate.netfabad.org.tr

The following table summarizes the cytotoxic activity of Frangulin A and its aglycone, Emodin, against various breast cancer cell lines.

Cytotoxicity (IC50) of Frangulin A and Emodin on Breast Cancer Cell Lines

CompoundMCF-7 (µM)SK-BR-3 (µM)MDA-MB-468 (µM)MDA-MB-231 (µM)Source
Frangulin A>100>100>100>100 nih.gov
Emodin59.78 ± 3.4454.21 ± 2.6562.43 ± 1.29>100 nih.gov

Molecular Docking and Interaction Studies with Biological Targets (e.g., Protein Binding)

Molecular docking and other interaction studies provide insight into how Frangulin A binds to biological targets at a molecular level, explaining its observed bioactivities.

Protein Binding: The interaction of a drug with plasma proteins like albumin is critical as it affects the drug's availability and distribution. uomustansiriyah.edu.iqfrontagelab.com The binding of Frangulin A to bovine serum albumin (BSA), a model protein for human serum albumin, has been studied using fluorescence spectroscopy and molecular docking. researchgate.netejournal.by These studies confirmed the formation of a stable Frangulin A-BSA complex. The binding process leads to fluorescence quenching, and the primary molecular interactions were identified as hydrophobic forces and hydrogen bonds. researchgate.netejournal.by This reversible binding to plasma proteins is a key pharmacokinetic property, as only the unbound fraction of a drug is typically able to cross cell membranes to exert its pharmacological effect. uomustansiriyah.edu.iq

Interaction with Other Biological Targets: Molecular docking simulations have been used to predict the binding affinity of Frangulin A to various enzymatic targets. These computational methods help to screen for potential new biological activities. researchgate.net

Angiotensin-Converting Enzyme (ACE): In a comparative docking study of 18 different anthranoids, Frangulin A showed a significant interaction with ACE, a key enzyme in blood pressure regulation. It achieved a favorable binding energy, suggesting it may act as an inhibitor. researchgate.netfabad.org.tr

8-hydroxy-5-deazaflavin:NADPH oxidoreductase (FNO): This enzyme is found in gut methanogenic bacteria. An in-silico screening docked Frangulin A against a homology model of FNO, predicting a high binding affinity. Subsequent in-vitro tests confirmed that Frangulin A had the highest inhibitory potency among several compounds tested against the enzyme's redox activity. nih.gov

Casein Kinase II (CK II α) and Myosin Light Chain Kinase 4 (MYLK 4): While Glucofrangulin A and B were identified as the best interactors for CK II α and MYLK 4 respectively, the study included Frangulin A in its analysis, contributing to a broader understanding of how this family of compounds interacts with various kinases. researchgate.netfabad.org.tr

The table below presents the predicted binding affinities of Frangulin A and its analogs with several biological targets from molecular docking studies.

Predicted Binding Affinities of Frangulin A and Analogs from Molecular Docking Studies

CompoundTarget ProteinPredicted Binding Affinity (kcal/mol)Source
Frangulin AAngiotensin Converting Enzyme (ACE)-9.1 fabad.org.tr
Glucofrangulin AAngiotensin Converting Enzyme (ACE)-9.1 fabad.org.tr
Frangulin A8-hydroxy-5-deazaflavin:NADPH oxidoreductase (FNO)-10.5 (ΔGpred) nih.gov
Glucofrangulin ACasein Kinase II subunit α (CK II α)-10.5 fabad.org.tr
Glucofrangulin BMyosin Light Chain Kinase 4 (MYLK 4)-9.8 fabad.org.tr

Biotechnological Production and Sustainable Sourcing of Frangulin a

Plant Cell Culture and Tissue Culture Systems for In Vitro Production

Plant in vitro culture has emerged as a viable platform for producing a wide array of secondary metabolites, including anthraquinones like Frangulin A. researchgate.netnih.gov These systems, which involve growing plant cells, tissues, or organs under sterile and controlled laboratory conditions, offer numerous advantages over traditional agricultural methods. mdpi.com Key benefits include standardized production compliant with Good Manufacturing Practices, continuous supply, and a reduced environmental footprint. rmiq.org

The productivity of plant cell and tissue cultures is highly dependent on the optimization of various physical and chemical parameters of the culture environment. researchgate.netcabidigitallibrary.org Factors such as the composition of the culture medium, plant growth regulators, pH, temperature, and light conditions play a crucial role in both biomass growth and the accumulation of target secondary metabolites. researchgate.net

For anthraquinone (B42736) production in Frangula and Rhamnus species, the choice of basal medium and growth regulators is critical. Studies have shown that different media, such as Murashige and Skoog (MS) medium or Woody Plant Medium (WPM), supplemented with various combinations of auxins (e.g., IAA, NAA, 2,4-D) and cytokinins (e.g., BAP, Kinetin, TDZ), can significantly influence both shoot multiplication and metabolite synthesis. tandfonline.com For example, the highest production of total anthraquinone aglycones (1731 mg/100 g) in Frangula alnus shoots was achieved on an MS medium containing 1-naphthaleneacetic acid (NAA) and thidiazuron (B128349) (TDZ). tandfonline.com The optimization of extraction conditions from the biomass is also vital; for frangulins, an ultrasonic extraction using 68% acetonitrile (B52724) at 35°C for 25 minutes has been identified as optimal. nih.gov

Table 1: Effect of Culture Conditions on Anthraquinone (AQ) Production in Frangula alnus Shoot Cultures
Basal MediumPlant Growth Regulators (mg/L)Observed EffectTotal AQ Aglycones (mg/100g)Reference
WPMIAA (0.1), BAP (1.0)Best shoot multiplication (8.84 shoots)Not specified for this combination tandfonline.com
MSNAA (0.1), TDZ (0.1)Highest metabolite production1731 tandfonline.com

Elicitation is a highly effective biotechnological strategy for enhancing the production of secondary metabolites in plant in vitro cultures. nih.govnih.gov It involves the application of specific agents (elicitors) that trigger defense responses in plant cells, often leading to a significant increase in the synthesis and accumulation of phytoalexins and other stress-related compounds, including anthraquinones. rmiq.orgscielo.br Elicitors can be classified as biotic (of biological origin) or abiotic (of non-biological origin). nih.gov

The use of elicitors has been successfully applied to various plant cultures to boost anthraquinone yields. researchgate.net Biotic elicitors, such as fungal extracts (e.g., from Aspergillus niger) or signaling molecules like methyl jasmonate, have proven particularly effective. researchgate.netresearchgate.net For example, treating cell suspensions of Rubia tinctorum with methyl jasmonate at concentrations of 100-200 µM resulted in a 78-92% increase in intracellular anthraquinone content. rmiq.org Similarly, yeast extract has been shown to enhance anthraquinone biosynthesis in Rudgea jasminoides cell cultures by approximately 2.5-fold. scielo.br This stimulation of biosynthetic pathways is a key strategy for making in vitro production economically viable. researchgate.net

Table 2: Examples of Elicitation Strategies for Enhancing Anthraquinone (AQ) Production
Plant SpeciesCulture TypeElicitorConcentrationIncrease in AQ ProductionReference
Rubia tinctorumCell SuspensionMethyl Jasmonate100 µM78% rmiq.org
Rubia tinctorumCell SuspensionMethyl Jasmonate200 µM92% rmiq.org
Rudgea jasminoidesCell SuspensionYeast ElicitorNot specified~2.5-fold scielo.br
Cassia toraCallus CultureSalicylic Acid10 mMTwofold researchgate.net

Optimization of Culture Conditions for Enhanced Metabolite Accumulation

Metabolic Engineering Approaches for Biosynthetic Pathway Enhancement

While optimization of culture conditions and elicitation can improve yields, metabolic engineering offers a more targeted approach to significantly enhance the production of desired compounds like Frangulin A. researchgate.net This discipline involves the rational modification of metabolic pathways within an organism to increase the flux towards a specific product. frontiersin.org For plant secondary metabolites, this can be achieved by manipulating the genes that encode key enzymes or regulatory proteins in the biosynthetic pathway. taylorfrancis.comgoogle.com

The biosynthesis of Frangulin A occurs via the polyketide pathway, which is derived from the acetate (B1210297) pathway. hebmu.edu.cn Metabolic engineering strategies focus on overcoming bottlenecks in this pathway, redirecting precursor molecules, and preventing the degradation or conversion of the final product. researchgate.netnih.gov

In polyketide biosynthesis, enzymes such as polyketide synthases (PKS) are crucial. The pathway begins with acetyl-CoA, which is converted to malonyl-CoA. hebmu.edu.cn A series of Claisen condensation reactions then builds a poly-β-keto chain, which is subsequently cyclized and modified to form the anthraquinone scaffold. hebmu.edu.cn Enzymes that control the supply of precursors, such as acetyl-CoA carboxylase (which produces malonyl-CoA), or the specific PKS that initiates the anthraquinone skeleton, are potential rate-limiting targets. droracle.ai Identifying and subsequently overexpressing the genes for these enzymes is a primary goal for enhancing Frangulin A production. stikesbcm.ac.id

Genetic transformation is the core technology that enables metabolic engineering. It allows for the introduction of new genes or the modification of existing ones within the plant cells. frontiersin.orgnumberanalytics.com The most common approaches are gene overexpression and gene silencing.

Overexpression involves inserting additional copies of a gene that codes for a rate-limiting enzyme or a key regulatory protein, often under the control of a strong, constitutive promoter. frontiersin.orgnih.gov This leads to an increased amount of the corresponding enzyme, thereby boosting the pathway's throughput. numberanalytics.com For Frangulin A, overexpressing the genes for specific glycosyltransferases responsible for attaching the rhamnose sugar to the emodin (B1671224) anthrone (B1665570) core could be a key strategy to increase the final product yield.

Gene silencing (e.g., through RNA interference or CRISPR/Cas9) is used to decrease or eliminate the expression of specific genes. This technique can be used to block competing metabolic pathways that drain precursors away from the desired pathway or to prevent the degradation or further modification of the target compound. frontiersin.org For instance, silencing genes that encode enzymes responsible for converting Frangulin A into other, less desirable compounds could lead to its specific accumulation.

Future Research Trajectories and Methodological Challenges in Frangulin a Investigations

Elucidation of Novel Molecular Targets and Pathways in Preclinical Models

A primary future research directive is the comprehensive identification of novel molecular targets and signaling pathways affected by Frangulin A. While anthraquinones are known to possess a wide range of biological activities, the specific interactions of Frangulin A at the molecular level are not fully elucidated. nih.govmedchemexpress.com Proteomics, coupled with bioinformatic analysis, is emerging as a powerful high-throughput tool to investigate changes in the proteome of cells in response to treatment with natural compounds like Frangulin A. frontiersin.org This approach can help clarify the molecular mechanisms and potential targets. frontiersin.org

Future preclinical studies will likely focus on delineating its impact on key cellular signaling pathways that regulate cell growth, proliferation, and survival, such as the mTOR, MAPK/ERK, and Wnt signaling pathways. researchgate.netnih.govambeed.com For instance, research on other anthraquinones has already pointed towards interactions with pathways that are crucial in both normal cellular function and disease states. frontiersin.org Identifying whether Frangulin A acts on similar or novel targets is a critical step. Techniques like proteomic analysis of cells treated with Frangulin A can reveal upregulated or downregulated proteins, offering clues to the pathways involved. frontiersin.org

Potential Research AreaMethodological ApproachPotential Molecular Targets/Pathways
Cell Proliferation Studies In vitro cell culture assays, proteomic analysisEGFR signaling pathway, Histone deacetylase 2 frontiersin.org
Apoptosis Induction Flow cytometry, Western blot for caspase activityExtrinsic and intrinsic apoptotic pathways frontiersin.org
Inflammatory Response ELISA, qPCR for cytokine expressionNF-κB signaling pathway nih.gov
Metabolic Regulation Seahorse XF analysis, metabolomicsmTOR signaling, AMPK pathway researchgate.netambeed.com

Development of Advanced Analytical Platforms for Comprehensive Metabolomics and Cheminformatics

Advancements in analytical chemistry are crucial for overcoming the challenges associated with studying complex natural products. The development of more sophisticated analytical platforms is essential for detailed metabolomics and cheminformatics studies of Frangulin A. nih.gov Ultra-High Performance Liquid Chromatography (UPLC) coupled with detectors like a Photo-Diode Array (PDA) or high-resolution mass spectrometry (HR-MS) represents a key methodology for the simultaneous determination and quantification of multiple anthraquinone (B42736) glycosides in complex mixtures. nih.govunil.ch These techniques offer high resolution, decreased analysis time, and increased sensitivity, which are vital for metabolite profiling and fingerprinting. unil.ch

Cheminformatics will play an increasingly important role in exploring the chemical space of natural products like Frangulin A. nih.govtum.de This includes building databases, predicting biological targets (target fishing), and assessing potential toxicity through computational models. nih.gov However, the unique structural motifs of natural products, such as multiple stereocenters and a high fraction of sp3-hybridized carbons, can make their encoding via standard molecular fingerprints challenging, potentially limiting the effectiveness of cheminformatics studies. tum.de Future work must focus on developing and validating new fingerprinting algorithms better suited for the natural product chemical space. tum.de Furthermore, innovative approaches like "interaction metabolomics," which incorporate compound interaction terms into data analysis, could help identify synergistic effects between Frangulin A and other compounds within a natural extract. psu.edu

Sustainable Production through Enhanced Biotechnological Systems

The traditional sourcing of Frangulin A from plant bark has several limitations, including slow growth of the source plants and variability in compound yield due to environmental factors. terzaluna.comnih.govnih.gov This necessitates a shift towards more sustainable and controllable production methods. Plant cell culture technology, including callus and cell suspension cultures, presents a viable and environmentally friendly alternative. mdpi.commdpi.comnih.gov These in vitro systems offer the potential for continuous, large-scale production of anthraquinones under controlled conditions, independent of geographic or climatic constraints. nih.govmdpi.com

Another promising avenue is the use of microbial fermentation. nih.gov Engineered microorganisms, such as Escherichia coli or yeast (Saccharomyces cerevisiae), can be developed into "cell factories" for producing Frangulin A or its precursors. nih.govnih.gov This approach involves introducing the necessary biosynthetic pathway genes into a microbial host. For instance, researchers have successfully engineered E. coli to produce rhamnosylated anthraquinones by overexpressing genes for TDP-L-rhamnose biosynthesis and a specific rhamnosyltransferase. nih.gov This strategy not only allows for high-yield production but also facilitates the creation of novel glycoside derivatives by feeding different anthraquinone aglycones to the engineered microbes. nih.govmdpi.com

Production SystemAdvantagesChallengesKey Research Focus
Plant Cell/Organ Culture Continuous production, sterile environment, independent of climate mdpi.commdpi.comSlow growth, genetic instability, optimizing culture conditions mdpi.comScreening high-yield cell lines, elicitation, bioreactor optimization mdpi.com
Microbial Fermentation Fast growth, easy genetic modification, scalable nih.govnih.govComplex metabolic engineering, potential toxicity of products to hostPathway optimization, host strain selection, improving enzyme efficiency nih.govmdpi.com

Exploration of Chemoenzymatic Synthesis for Frangulin A and Analogs

Purely chemical synthesis of complex glycosides like Frangulin A is often a multi-step, low-yield process that may require hazardous chemicals. nih.gov Chemoenzymatic synthesis, which combines chemical steps with biological catalysis using isolated enzymes or whole-cell systems, offers a more efficient and environmentally benign alternative. A key step in producing Frangulin A is the glycosylation of its aglycone, emodin (B1671224). researchgate.net

Future research will focus on the discovery and characterization of novel glycosyltransferases (GTs) that can specifically attach the L-rhamnose sugar moiety to the emodin backbone. nih.govnih.gov Plant secondary product glycosyltransferases (PSPGs) are a well-characterized family of enzymes, but those involved in anthraquinone glycoside formation are still being uncovered. continental.edu.pe High-throughput screening platforms are being developed to rapidly assay libraries of GTs for their ability to glycosylate various aglycones, including anthraquinones. nih.gov This can lead to the identification of enzymes with high efficiency and specificity, which can then be used as biocatalysts. Furthermore, microbial biotransformation, using fungi like Absidia coerulea or Beauveria bassiana, has been shown to successfully glycosylate various anthraquinones, presenting another route for targeted synthesis. biotech-asia.org

Interdisciplinary Research Integrating Omics Technologies for Systems-Level Understanding

A comprehensive, systems-level understanding of Frangulin A requires an interdisciplinary approach that integrates various "omics" technologies. scribd.com This involves combining genomics, transcriptomics, proteomics, and metabolomics to create a holistic picture of the compound's biological effects. frontiersin.orgscribd.com

Metabolomics, particularly when coupled with advanced analytical techniques like LC-MS, provides a powerful snapshot of the metabolic state of an organism or cell culture in response to Frangulin A. unil.ch When this data is integrated with proteomic data (which identifies protein expression changes) and transcriptomic data (which measures gene expression), researchers can build detailed models of the molecular pathways being perturbed. frontiersin.orgscribd.com This systems biology approach is essential for moving beyond the study of single targets to understanding the complex network of interactions that underlie the bioactivity of a natural product. researchgate.net Such integrated research is critical for validating traditional medicinal knowledge with modern scientific evidence and for accelerating the discovery of new applications for compounds like Frangulin A. scribd.comresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.